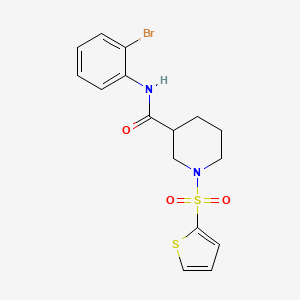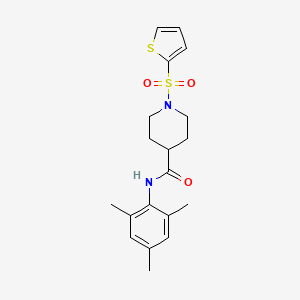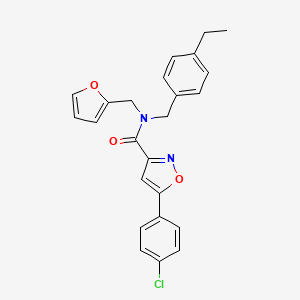![molecular formula C19H22ClN3O B14985379 2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14985379.png)
2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring, a pyridine ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine that is metabolized into cetirizine.
Piperazine derivatives: Compounds like trimetazidine and ranolazine, which also feature the piperazine ring and have various pharmacological activities.
Uniqueness
2-(4-Chlorophenyl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethan-1-one is unique due to its combination of a chlorophenyl group, a pyridine ring, and a piperazine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and potential pharmaceutical applications.
特性
分子式 |
C19H22ClN3O |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H22ClN3O/c20-18-3-1-17(2-4-18)15-19(24)23-13-11-22(12-14-23)10-7-16-5-8-21-9-6-16/h1-6,8-9H,7,10-15H2 |
InChIキー |
GDSBLNRUVIYPHT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-acetylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985311.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B14985326.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B14985331.png)
![1-(1,3-benzothiazol-2-yl)-6-(furan-2-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14985333.png)
![4-tert-butyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14985334.png)
![5-(3-fluoro-4-methylphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14985349.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14985359.png)

![N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985373.png)
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985386.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985399.png)
